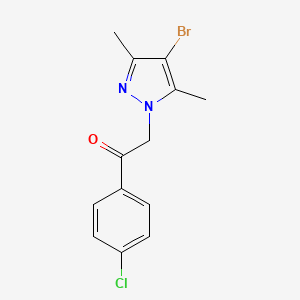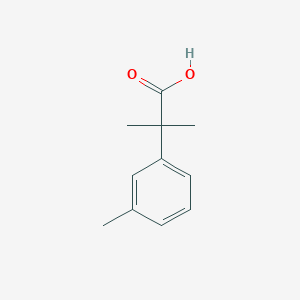
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone is a synthetic organic compound It features a pyrazole ring substituted with bromine and methyl groups, and an ethanone moiety attached to a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the ethanone moiety: This step involves the reaction of the brominated pyrazole with a chlorophenyl ethanone derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the ethanone moiety to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with similar structures are often investigated for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of the pyrazole ring and halogen substituents can enhance the biological activity of the compound.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone: Similar structure but lacks the chlorine substituent on the phenyl ring.
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone: Similar structure but with a chlorine substituent on the pyrazole ring instead of bromine.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone: Similar structure but lacks the bromine substituent on the pyrazole ring.
Uniqueness
The uniqueness of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole ring, may confer unique properties that are not observed in similar compounds.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O/c1-8-13(14)9(2)17(16-8)7-12(18)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBRVZGGDCULOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C2=CC=C(C=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2433182.png)



![4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2433191.png)



![(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2433196.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2433197.png)
![1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2433198.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide](/img/structure/B2433200.png)

